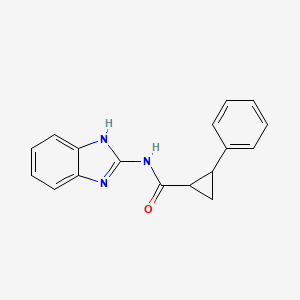
N-1H-benzimidazol-2-yl-2-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-1H-benzimidazol-2-yl-2-phenylcyclopropanecarboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The benzimidazole moiety is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzimidazole usually involves two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The benzimidazole core is planar . The structure of the molecule can be determined using techniques such as X-ray crystal structure analysis . The benzimidazole unit is almost planar .Chemical Reactions Analysis
Benzimidazole derivatives have been found to have a wide range of biological activities . They have been used in the treatment of various diseases, including parasitic diseases .Physical And Chemical Properties Analysis
The molecular formula of “N-1H-benzimidazol-2-yl-2-phenylcyclopropanecarboxamide” is C17H15N3O, and its molecular weight is 277.3205 .Aplicaciones Científicas De Investigación
Antibacterial Activity
Benzimidazole derivatives have been explored for their antimicrobial potential. In a recent study, N-(1H-benzimidazol-2-yl-methyl)-2-substituted-3H-benzimidazol-5-amine derivatives were synthesized and evaluated for antibacterial activity. Among these, compound 6f demonstrated significant efficacy against bacterial strains such as E. coli, S. aureus, K. pneumoniae, and P. aeruginosa* . This suggests that this compound could be a promising candidate for combating bacterial infections.
Anticancer Properties
While research on this specific compound is limited, benzimidazole derivatives have shown potential as anticancer agents. Further studies could explore the cytotoxic effects of N-(1H-benzimidazol-2-yl-2-phenylcyclopropanecarboxamide on cancer cell lines, particularly breast cancer cells (such as MCF-7) .
Antioxidant Activity
Hydrazones derived from 1H-benzimidazole-2-yl have been investigated for their combined antioxidant and antineoplastic properties. Specifically, those containing hydroxy/methoxy phenyl fragments exhibit promising antioxidant effects . Further exploration of this compound’s antioxidant potential could yield valuable insights.
Antiparasitic Applications
In the pursuit of compounds with dual anthelmintic and antioxidant properties, researchers have synthesized novel benzimidazolyl-2-hydrazones. These compounds, including N-(1H-benzimidazol-2-yl-2-phenylcyclopropanecarboxamide , could potentially serve as antiparasitic agents . Investigating their efficacy against specific parasites would be worthwhile.
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For example, some benzimidazole derivatives have been found to exhibit anti-inflammatory activity .
Biochemical Pathways
Benzimidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum pharmacological properties .
Pharmacokinetics
Benzimidazole derivatives have been found to have excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .
Action Environment
Benzimidazole derivatives have been found to have outstanding bioavailability, safety, and stability profiles, suggesting that they may be relatively stable under various environmental conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16(13-10-12(13)11-6-2-1-3-7-11)20-17-18-14-8-4-5-9-15(14)19-17/h1-9,12-13H,10H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIZKMVNFSTJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5123916.png)

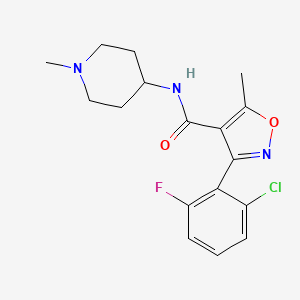
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B5123936.png)

![4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B5123947.png)
![2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione](/img/structure/B5123952.png)
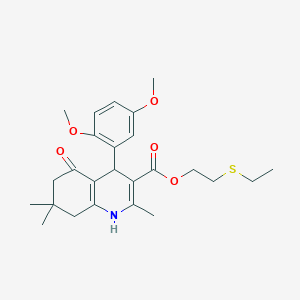
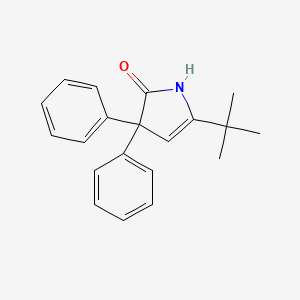
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5123973.png)
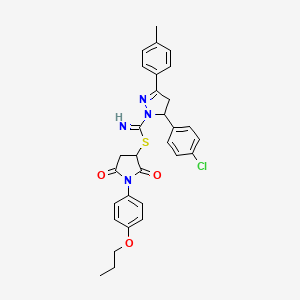
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)
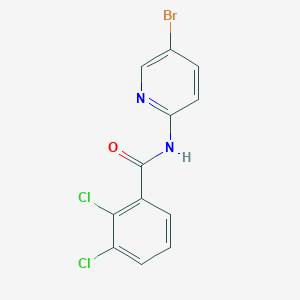
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5124020.png)